![molecular formula C22H25NO4 B13288861 4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13288861.png)
4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid
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Overview
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
The synthesis of 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds .
Comparison with Similar Compounds
Similar compounds to 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid include other Fmoc-protected amino acids such as:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid .
These compounds share the Fmoc protecting group but differ in their side chains and specific applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and functional properties.
Biological Activity
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid, also known by its CAS number 16211408, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- Structure : The compound features a fluorenyl group, which is known for its hydrophobic properties, and an amino acid derivative that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenyl moiety enhances binding affinity through hydrophobic interactions, while the amino acid structure facilitates interactions with active sites of target proteins via hydrogen bonding or π-π stacking. These interactions can modulate the activity of various proteins, leading to diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways related to cellular responses.
- Cellular Assays : In vitro studies demonstrate its effects on cell viability and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study focused on Mycobacterium tuberculosis, derivatives of compounds similar to this compound were synthesized and screened for their inhibitory effects on the InhA enzyme, a critical component in the fatty acid biosynthesis pathway. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting a potential therapeutic application against tuberculosis .
Case Study 2: Receptor Binding
Another study explored the receptor-binding capabilities of fluorenyl derivatives. The findings revealed that these compounds could effectively modulate receptor activity, impacting cellular signaling pathways associated with various physiological responses .
Case Study 3: Cytotoxic Effects
Research evaluating the cytotoxicity of this compound showed promising results against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-15(2)23(13-7-12-21(24)25)22(26)27-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,7,12-14H2,1-2H3,(H,24,25) |
InChI Key |
ZDNFERDKRXEPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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